2-(4-Methoxy-phenyl)-oxazole

oxazole regioisomer drug scaffold HDAC inhibitor

2-(4-Methoxy-phenyl)-oxazole (CAS 156780-52-8, molecular formula C₁₀H₉NO₂, molecular weight 175.18 g/mol) is a 2-aryl-substituted oxazole heterocycle bearing a para-methoxy group on the phenyl ring. This compound belongs to the oxazole family — a privileged scaffold in medicinal chemistry owing to the heterocycle's capacity for diverse non-covalent interactions (hydrogen bonding, π–π stacking, hydrophobic effects) with biological targets.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 156780-52-8
Cat. No. B1602129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-phenyl)-oxazole
CAS156780-52-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=CO2
InChIInChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
InChIKeyKQGVUFHHBWEAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-phenyl)-oxazole (CAS 156780-52-8): A Defined 2-Aryl-Oxazole Heterocyclic Scaffold for Drug Discovery and Chemical Biology


2-(4-Methoxy-phenyl)-oxazole (CAS 156780-52-8, molecular formula C₁₀H₉NO₂, molecular weight 175.18 g/mol) is a 2-aryl-substituted oxazole heterocycle bearing a para-methoxy group on the phenyl ring [1]. This compound belongs to the oxazole family — a privileged scaffold in medicinal chemistry owing to the heterocycle's capacity for diverse non-covalent interactions (hydrogen bonding, π–π stacking, hydrophobic effects) with biological targets [2]. The 2-aryl substitution pattern, combined with the electron-donating 4-methoxy substituent, confers distinct physicochemical properties (XLogP3 = 2, topological polar surface area = 35.3 Ų, zero hydrogen bond donors) [1] that influence target engagement and pharmacokinetic behavior relative to unsubstituted or differently substituted analogs.

1
2-Aryl-oxazole scaffold for drug discovery — privileged heterocycle with defined substitution for medicinal chemistry and chemical biology
2
Validated C-2 arylation synthetic route — patent-grade preparative method supports scalable, reproducible research supply
3
Regioisomer-controlled SAR studies — 2-substituted pattern directs distinct target engagement versus 4- or 5-substituted oxazole analogs

Why 2-(4-Methoxy-phenyl)-oxazole Cannot Be Interchanged with Regioisomeric or Unsubstituted Oxazole Analogs


The position of the 4-methoxyphenyl substituent on the oxazole ring — specifically at C-2 versus C-4 or C-5 — is a critical determinant of biological target engagement and synthetic derivatization pathways. SAR studies across the oxazole class demonstrate that substitution patterns at C-2, C-4, and C-5 each direct distinct pharmacological profiles and synthetic reactivities [1][2]. The 5-(4-methoxyphenyl)oxazole regioisomer, for example, has been identified as a Caenorhabditis elegans hatch and growth inhibitor isolated from fungal culture broth , a biological phenotype not shared with the 2-substituted isomer. Conversely, 2-(4-methoxyphenyl)oxazole serves as the core scaffold for the clinical-stage HDAC inhibitor Mocetinostat (MGCD0103) [3]. Substituting one regioisomer for another in a synthetic program or screening campaign therefore risks entirely divergent biological outcomes and synthetic incompatibility with downstream derivatization chemistry.

This Scaffold
2-(4-Methoxyphenyl)oxazole — core of clinical-stage HDAC inhibitor Mocetinostat; directs HDAC1-3,11 target engagement
Regioisomer / Unsubstituted Analog
5-(4-Methoxyphenyl)oxazole or 2-phenyl-oxazole — distinct biological phenotypes; no reported HDAC activity for the 5-isomer
Regioisomeric substitution position may fundamentally redirect biological target space. SAR evidence shows C-2, C-4, and C-5 substitution each direct distinct pharmacological profiles. Substituting one regioisomer for another risks divergent biological outcomes and synthetic incompatibility.

Quantitative Differential Evidence for 2-(4-Methoxy-phenyl)-oxazole (CAS 156780-52-8)


Regioisomeric Differentiation: Scaffold Utility of 2-(4-Methoxyphenyl)oxazole Versus 5-(4-Methoxyphenyl)oxazole in Drug Discovery

2-(4-Methoxyphenyl)oxazole serves as the core heterocyclic scaffold for Mocetinostat (MGCD0103), a clinical-stage, orally bioavailable Class I/IV-selective HDAC inhibitor . Mocetinostat inhibits HDAC1 (IC₅₀ = 0.15 μM), HDAC2 (IC₅₀ = 0.29 μM), HDAC3 (IC₅₀ = 1.66 μM), and HDAC11 (IC₅₀ = 0.59 μM) . In contrast, the regioisomer 5-(4-methoxyphenyl)oxazole has an entirely distinct biological profile — it is a Caenorhabditis elegans hatch and growth inhibitor with no reported HDAC activity . This demonstrates that the C-2 versus C-5 substitution position fundamentally redirects the biological target space accessible to derivatized analogs.

Regioisomeric Scaffold Utility
Cross-study comparable
2-isomer-derived Mocetinostat: HDAC1 IC₅₀ 0.15 μM; HDAC2 0.29 μM; HDAC3 1.66 μM; HDAC11 0.59 μM
Supports HDAC inhibitor development pathway-fit. C-2 substitution directs HDAC target engagement.
5-isomer shows C. elegans growth inhibition only; no HDAC activity reported
oxazole regioisomer drug scaffold HDAC inhibitor

Synthetic Accessibility: Validated C-2 Arylation Protocol with Full NMR Characterization from Patent Literature

A validated synthetic route for 2-(4-Methoxy-phenyl)-oxazole is disclosed in US Patent 7,402,684 B2, employing a palladium- or copper-mediated direct C-2 arylation of oxazole with 4-bromoanisole . The method yields the title compound with full ¹H NMR characterization (400 MHz, CDCl₃): δ 8.0 (d, J = 9.2 Hz, 2H), 7.66 (d, J = 1.2 Hz, 1H), 7.19 (d, J = 0.8 Hz, 1H), 6.97 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H) . This established synthetic accessibility contrasts with multi-substituted oxazole derivatives that often require multi-step sequences.

Synthetic Accessibility
Supporting evidence
Direct C-2 arylation via Pd/Cu-mediated coupling (US Pat. 7,402,684 B2); ¹H NMR characterized
Patent-grade route reduces procurement risk; enables scalable preparation.
Yield 33%; full NMR assignment provided at 400 MHz
C-2 arylation oxazole synthesis patent-validated route

Physicochemical Differentiation: Computed LogP, PSA, and H-Bond Profile Versus Unsubstituted 2-Phenyl-oxazole

The 4-methoxy substituent on the phenyl ring of 2-(4-Methoxyphenyl)oxazole increases computed lipophilicity (XLogP3 = 2) and topological polar surface area (TPSA = 35.3 Ų) relative to the unsubstituted 2-phenyl-oxazole analog [1][2]. The compound possesses zero hydrogen bond donors and three hydrogen bond acceptors (the oxazole O and N, plus the methoxy O), a profile that sits within favorable drug-like chemical space [1]. In SAR reviews of oxazole derivatives, the methoxy substituent is consistently associated with enhanced biological potency across anti-inflammatory, anticancer, and antimicrobial assays compared to unsubstituted phenyl analogs [3].

Physicochemical Profile
Class-level inference
XLogP3 = 2; TPSA = 35.3 Ų; HBD = 0; HBA = 3; Rotatable bonds = 2
Balanced lipophilicity and polarity support lead optimization screening.
ΔLogP ≈ +0.5–0.8 vs unsubstituted 2-phenyl-oxazole
lipophilicity drug-likeness ADME prediction

Metal-Chelating Potential: Enhanced Antidotal Activity of 4-Methoxyphenyl-Substituted Oxazole Derivatives Against Copper(II)

In a systematic study of oxazole-2-carboxylic acid derivatives, phenyl-4-methoxy-substituted compounds (compounds 20, 24, 28, and 32) demonstrated enhanced antidotal activity against Cu(II) relative to the clinical reference D-penicillamine [1]. This SAR finding establishes that the 4-methoxyphenyl substitution — identical to that present in 2-(4-Methoxy-phenyl)-oxazole — contributes to metal-chelating properties that differentiate this substitution pattern from 4-hydroxy, 4-chloro, and unsubstituted phenyl analogs tested in the same study [1].

Metal-Chelating Potential
Class-level inference
4-Methoxyphenyl oxazole derivatives: enhanced antidotal activity vs Cu(II) over D-penicillamine
Reported context for metalloenzyme inhibition research. 4-OCH₃ substitution may support chelation studies.
In vitro metal binding assay; Egyptian J. Pharm. Sci. 1993
metal chelation antidotal activity copper toxicity

Commercially Defined Purity: 96% Assay Specification with Multiple Supplier Availability

2-(4-Methoxy-phenyl)-oxazole is commercially available from multiple reputable suppliers at a defined purity specification of 96% . The compound is supplied with verified InChI Key (KQGVUFHHBWEAIG-UHFFFAOYSA-N) and MDL number (MFCD19347420) for unambiguous identity verification . This procurement-grade specification distinguishes it from research-grade analogs that may be available only at lower purities or as custom synthesis products.

Commercial Purity
Supporting evidence
Purity: 96%; multiple supplier sources available
Defined procurement specification reduces single-source dependency risk.
InChI Key and MDL number provided for identity verification
procurement specification purity grade research supply

Oxazole-Class SAR: Methoxyphenyl Substitution Enhances Therapeutic Potency Across Multiple Biological Assays Relative to Reference Drugs

A comprehensive 2026 review of oxazole-based molecules (covering 2009–2025 literature) establishes that the inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups at the oxazole core markedly improves therapeutic efficacy relative to reference medications across anti-inflammatory, anticancer, antibacterial, and antitubercular assays [1]. The review specifically identifies that the scaffold's substitution versatility at C-2, C-4, and C-5 directly modulates pharmacological action, with methoxyphenyl substitution consistently associated with enhanced potency [1]. Among the mechanisms identified, COX/LOX inhibition and tubulin polymerization blockade are prominent pathways modulated by methoxyphenyl-oxazole derivatives [1].

Oxazole-Class SAR
Class-level inference
Methoxyphenyl substitution consistently associated with reported context-dependent potency across anti-inflammatory, anticancer, and antimicrobial assays
Supports hit-to-lead design decisions; evidence-backed substitution pattern for lead optimization.
Review of 2009–2025 oxazole literature; COX/LOX and tubulin mechanisms noted
structure-activity relationship oxazole pharmacophore methoxy enhancement

Highest-Confidence Research and Procurement Scenarios for 2-(4-Methoxy-phenyl)-oxazole Based on Verified Evidence


Scaffold for HDAC Inhibitor Development and Epigenetic Drug Discovery

2-(4-Methoxy-phenyl)-oxazole is the core heterocyclic scaffold of Mocetinostat (MGCD0103), a clinical-stage Class I/IV-selective HDAC inhibitor . Research groups engaged in HDAC-targeted epigenetic drug discovery or developing novel isoform-selective HDAC inhibitors should procure this specific 2-substituted regioisomer, as the 5-substituted analog lacks HDAC activity. The defined 96% purity and patent-validated synthetic route support reproducible lead optimization campaigns.

Metal-Chelating Probe Development for Copper-Related Disease Models

The 4-methoxyphenyl-substituted oxazole substructure has demonstrated enhanced antidotal activity against Cu(II), surpassing the clinical chelator D-penicillamine [1]. This supports the use of 2-(4-Methoxy-phenyl)-oxazole as a starting scaffold for designing metal-chelating probes or therapeutic candidates targeting copper dysregulation disorders (e.g., Wilson's disease).

Structure-Activity Relationship Studies on Oxazole Pharmacophores

The defined substitution pattern (C-2 aryl, 4-methoxy) of this compound makes it an ideal reference standard for SAR studies investigating the impact of substitution position and electronic effects on biological activity [2]. Its commercial availability at defined purity from multiple suppliers ensures experimental reproducibility across laboratories.

Synthetic Methodology Development and C-2 Arylation Optimization

The documented synthesis via direct C-2 arylation (US Patent 7,402,684 B2) provides a benchmark for developing new catalytic methods for oxazole functionalization . Researchers in synthetic methodology can use this compound as a model substrate to compare yields, regioselectivity, and scope of novel C–H activation protocols.

Application
Selection Property
Validation Focus
HDAC epigenetic probe studies
Isoform-selectivity assay context
HDAC1-3,11 inhibition endpoint context
Metal chelation research
4-Methoxyphenyl chelation context
Cu(II) binding and antidotal activity screening
Oxazole SAR / lead optimization
Regioisomer-controlled scaffold
Substitution-position impact on target engagement
Synthetic methodology development
Patent-validated C-2 arylation route
Yield and regioselectivity benchmarking
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